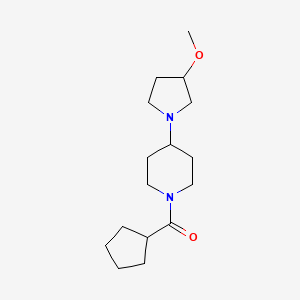![molecular formula C23H21N3O3S B2575135 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895429-66-0](/img/structure/B2575135.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cancer Research and Therapeutic Potential
Several studies have highlighted the potential of compounds structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide in cancer research and therapy. One study discovered that substituted benzamides, similar in structure to the compound of interest, were potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These analogues exhibited robust in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting their potential as cancer therapeutic agents (Borzilleri et al., 2006). Another research synthesized and evaluated a series of benzamides for anticancer activity against various cancer cell lines, finding that most tested compounds exhibited moderate to excellent anticancer activity, outperforming the reference drug in some cases (Ravinaik et al., 2021).
Luminescence and Spectroscopic Properties
Compounds structurally related to this compound have been studied for their luminescence properties. A study synthesized pyridyl substituted benzamides, which exhibited aggregation-enhanced emission (AEE) in aqueous-DMF solution. These compounds showed multi-stimuli response and mechanochromic properties, indicating their potential in material science and sensor applications (Srivastava et al., 2017).
Antimicrobial and Antitumor Activities
Research has also explored the antimicrobial and antitumor activities of thiazole-based compounds, which are structurally related to the compound . One study synthesized benzothiazole derivatives with potent toxic effects against the cotton leafworm, indicating their potential as insecticidal agents (Soliman et al., 2020). Another research prepared thiazole derivatives and confirmed their antimicrobial activity, indicating the versatility of thiazole compounds in various biological applications (Chawla, 2016).
Removal of Heavy Metals
Thiazole-based compounds have been investigated for environmental applications, such as the removal of heavy metals from industrial wastes. A novel magnetic nanoadsorbent, synthesized by modifying the surface of Fe3O4 nanoparticles with a thiazole-based compound, demonstrated high adsorption capacities for Zn2+ and Cd2+ ions, indicating its potential for practical removal of heavy metal ions from industrial wastes (Zargoosh et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-6-8-17(9-7-15)22(27)26(14-16-5-4-12-24-13-16)23-25-20-18(28-2)10-11-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQTYTIXSMRSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

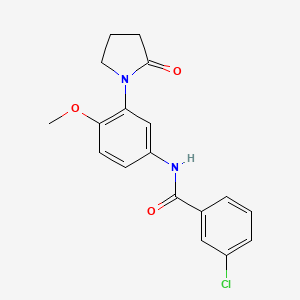
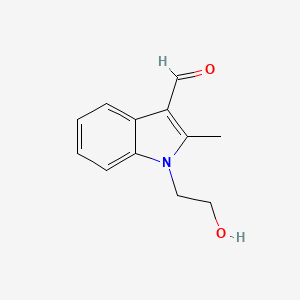
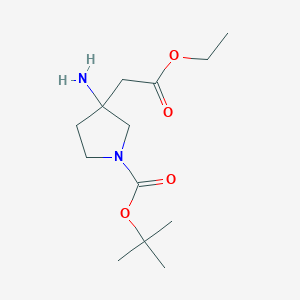
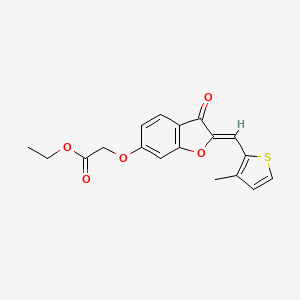
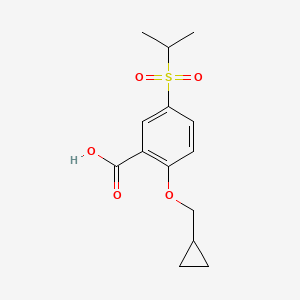
![6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2575063.png)
![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575065.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)
![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)
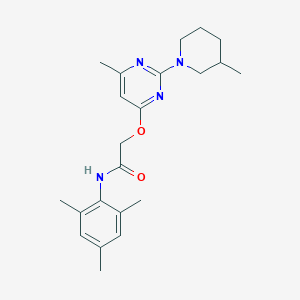
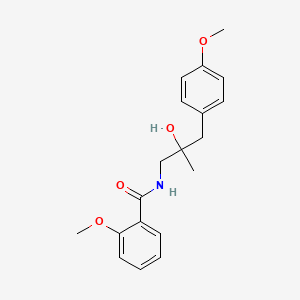
![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)
